molecular formula C27H29F3N6O8S B13836975 7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Cat. No.: B13836975
M. Wt: 654.6 g/mol
InChI Key: CYETUYYEVKNSHZ-WCIODZPTSA-N
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Description

Ethyl 1-Thio-β-D-glucuronide: is a metabolite of ethanol that has gained significant attention due to its potential as a biomarker for alcohol consumption. It is formed in the liver by the conjugation of ethanol with glucuronic acid and is excreted in urine. The molecular formula of Ethyl 1-Thio-β-D-glucuronide is C8H14O6S, and its molecular weight is 238.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-β-D-glucuronide can be synthesized from acetobromo-alpha-D-glucuronic acid methyl ester . The reaction involves the substitution of the bromine atom with an ethylthio group under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard chromatographic techniques.

Industrial Production Methods: Industrial production of Ethyl 1-Thio-β-D-glucuronide involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Thio-β-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Ethyl 1-Thio-β-D-glucuronide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium thiolate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Ethyl 1-Thio-β-D-glucuronide has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of ethanol consumption.

    Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes involved in glucuronidation.

    Medicine: Ethyl 1-Thio-β-D-glucuronide is used as a biomarker in clinical studies to monitor alcohol intake and assess liver function.

    Industry: It is utilized in the development of diagnostic kits and assays for detecting alcohol consumption.

Mechanism of Action

Ethyl 1-Thio-β-D-glucuronide exerts its effects through the process of glucuronidation. Ethanol is conjugated to uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) . The resulting β-D-ethyl glucuronide is a minor metabolite of ethanol, representing only a small fraction of the ethanol dose ingested. This conjugation process increases the water solubility of ethanol, facilitating its excretion in urine.

Comparison with Similar Compounds

Ethyl 1-Thio-β-D-glucuronide can be compared with other glucuronides such as:

  • Methyl 1-Thio-β-D-glucuronide
  • Propyl 1-Thio-β-D-glucuronide
  • Butyl 1-Thio-β-D-glucuronide

Uniqueness: Ethyl 1-Thio-β-D-glucuronide is unique due to its specific use as a biomarker for alcohol consumption. Its formation and excretion patterns provide valuable information for clinical and forensic studies, distinguishing it from other glucuronides that may not have the same specificity or application.

Biological Activity

The compound 7-[(1R,5S)-6-[[[2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid represents a complex structure with potential biological significance. This article explores its biological activity based on available research findings.

Chemical Structure

The compound is characterized by a complex bicyclic structure combined with naphthyridine and various functional groups that may contribute to its biological activity. The molecular formula is C20H24F2N4O4S, and its detailed structure can be analyzed through various chemical databases.

Research indicates that the compound may interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolism. The presence of the naphthyridine moiety is particularly notable for its role in inhibiting certain enzymes or receptors involved in disease processes.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing naphthyridine and azabicyclic structures. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor effects. In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Research has also highlighted the potential of this compound to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair .

Case Study 1: Antimicrobial Efficacy

A study conducted by Vasconcelos et al. evaluated a series of naphthyridine derivatives for their antimicrobial activity against clinical isolates of M. abscessus. The results indicated that compounds with similar structural features exhibited significant growth inhibition at low concentrations, suggesting a promising therapeutic application against antibiotic-resistant infections .

Case Study 2: Antitumor Effects

In another study assessing the antitumor potential of azabicyclic compounds, researchers found that specific derivatives induced apoptosis in HepG2 cells through mitochondrial pathways. The findings suggested that modifications to the side chains could enhance potency and selectivity against tumor cells .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget/EffectReference
AntimicrobialNaphthyridine DerivativesInhibition of E. coli and S. aureus
AntitumorAzabicyclic CompoundsInduction of apoptosis in HepG2 cells
Enzyme InhibitionDihydrofolate Reductase InhibitorsDisruption of DNA synthesis

Properties

Molecular Formula

C27H29F3N6O8S

Molecular Weight

654.6 g/mol

IUPAC Name

7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11+,14-,15+,20?;/m0./s1

InChI Key

CYETUYYEVKNSHZ-WCIODZPTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Origin of Product

United States

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